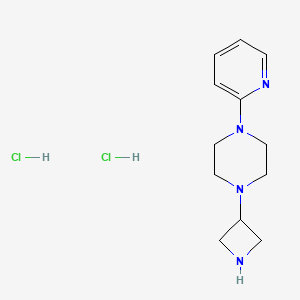

1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine dihydrochloride

Description

1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine dihydrochloride is a nitrogen-containing heterocyclic compound featuring a piperazine core substituted with an azetidine (3-membered saturated ring) and a pyridinyl group. The dihydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1-(azetidin-3-yl)-4-pyridin-2-ylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4.2ClH/c1-2-4-14-12(3-1)16-7-5-15(6-8-16)11-9-13-10-11;;/h1-4,11,13H,5-10H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQHAFYCUJNSER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2CNC2)C3=CC=CC=N3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine dihydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes:

Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Pyridine Derivatization: The pyridine moiety is introduced through nucleophilic substitution or other suitable reactions.

Piperazine Coupling: The final step involves coupling the azetidine and pyridine derivatives with piperazine under controlled conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Key Research Findings

Pyridinyl groups enhance hydrogen bonding, a feature absent in Trimetazidine’s methoxy-substituted derivatives .

Salt Form and Solubility :

- All dihydrochloride salts exhibit improved aqueous solubility, critical for drug formulation (e.g., SA-4503 and antihistamines ).

Therapeutic Potential: The target compound’s azetidine-pyridinyl motif suggests CNS applicability, akin to anticonvulsant piperazines, but distinct from peripheral-acting antihistamines .

Synthetic Accessibility :

- Microwave-assisted synthesis (e.g., ) offers higher yields for complex piperazines compared to traditional nucleophilic substitutions .

Biological Activity

1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine dihydrochloride (CAS No. 1956356-33-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a piperazine ring substituted with an azetidine and pyridine moieties, which are critical for its biological interactions.

Antiviral Activity

Recent studies have indicated that compounds containing azetidine units exhibit antiviral properties. For instance, azetidinone derivatives have shown moderate inhibitory activity against various viruses, including human coronaviruses and influenza viruses. Although specific data on this compound is limited, its structural similarities to other azetidine-containing compounds suggest potential antiviral activity .

Anticancer Activity

Azetidine derivatives have also been evaluated for their anticancer properties. Compounds structurally related to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and prostate cancer cells. For example, certain azetidinone derivatives were found to induce apoptosis and inhibit cell proliferation at nanomolar concentrations .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The presence of the azetidine and pyridine rings is essential for receptor binding and activity modulation. Modifications to these rings can significantly alter the compound's potency and selectivity towards specific biological targets.

| Structural Feature | Impact on Activity |

|---|---|

| Azetidine Ring | Essential for receptor interaction |

| Pyridine Substitution | Influences binding affinity and selectivity |

| Dihydrochloride Salt | Affects solubility and bioavailability |

Study 1: Antiviral Efficacy

In a comparative study of azetidine derivatives, a related compound showed an EC50 value of 45 µM against human coronavirus 229E. This suggests that modifications in the azetidine structure can enhance antiviral efficacy, indicating a potential pathway for developing new antiviral agents based on the core structure of this compound .

Study 2: Anticancer Activity

In vitro experiments demonstrated that certain analogs of azetidine-based compounds could inhibit the growth of MCF-7 breast cancer cells with IC50 values in the low nanomolar range. These findings highlight the potential of this compound as a lead compound for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.